molecular formula C9H11IO2 B14246291 2H-Pyran-2-one, 6-butyl-5-iodo- CAS No. 344340-96-1

2H-Pyran-2-one, 6-butyl-5-iodo-

Cat. No.: B14246291
CAS No.: 344340-96-1
M. Wt: 278.09 g/mol
InChI Key: LNDBHILOHUJDFA-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 6-butyl-5-iodo-, is a halogenated α-pyrone derivative featuring a butyl substituent at the 6-position and an iodine atom at the 5-position. The α-pyrone core (2H-pyran-2-one) is a six-membered lactone ring with conjugated double bonds, contributing to its reactivity and biological activity. This compound is structurally related to naturally occurring α-pyrones, such as those isolated from Trichoderma fungi (e.g., 6-pentyl-2H-pyran-2-one) , but its iodinated variant remains less explored in the literature.

Properties

CAS No.

344340-96-1

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

6-butyl-5-iodopyran-2-one

InChI

InChI=1S/C9H11IO2/c1-2-3-4-8-7(10)5-6-9(11)12-8/h5-6H,2-4H2,1H3

InChI Key

LNDBHILOHUJDFA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC(=O)O1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-butyl-5-iodo- typically involves the oxa-6π-electrocyclization of dienones, a common method for constructing 2H-pyran-2-one derivatives . The reaction conditions often include the use of catalysts such as DABCO and halogenation agents like N-iodosuccinimide (NIS) to introduce the iodine atom at the desired position .

Industrial Production Methods: While specific industrial production methods for 2H-Pyran-2-one, 6-butyl-5-iodo- are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran-2-one, 6-butyl-5-iodo- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyran ring or the substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the pyran ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-butyl-5-azido-2H-pyran-2-one.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 6-butyl-5-iodo- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may inhibit acyl-CoA cholesterol acyltransferase, affecting lipid metabolism .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects :

  • 6-Alkyl Derivatives: 6-Pentyl-2H-pyran-2-one (Trichoderma-derived): Exhibits antifungal and plant growth-regulating properties due to its alkyl chain length, which balances lipophilicity and membrane penetration . 6-Heptyl-2H-pyran-2-one: Increased alkyl chain length enhances antifungal activity but reduces solubility in aqueous media .
  • Halogenated Derivatives :
    • 5-Bromo-2H-pyran-2-one : Bromine’s moderate electronegativity enhances electrophilicity at the carbonyl group, favoring Diels-Alder reactions. However, iodine’s larger atomic radius in 6-butyl-5-iodo-2H-pyran-2-one may slow such reactions due to steric effects .
    • 3-Chloro-2H-pyran-2-one : Chlorine’s strong electron-withdrawing effect increases ring polarization, contrasting with iodine’s weaker inductive effect in the 5-iodo derivative .
Pharmacological Potential
  • 6-Pentyl-2H-pyran-2-one: Known for tyrosinase inhibition and antifungal activity, with applications in agriculture .

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